REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1B1OC(C)(C)C(C)(C)O1.Cl[C:22]1[N:27]=[CH:26][CH:25]=[CH:24][N:23]=1.C(=O)([O-])[O-].[Na+].[Na+]>O>[CH3:1][O:2][C:3](=[O:20])[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[C:22]1[N:27]=[CH:26][CH:25]=[CH:24][N:23]=1 |f:2.3.4|
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Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
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COC(C1=C(C=CC(=C1)F)B1OC(C(O1)(C)C)(C)C)=O
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Name
|
2-methyl-THF
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Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC=N1
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
PdCl2(dppf)-dcm
|
Quantity
|
0.688 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
|
Setpoint
|
74 °C
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Type
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CUSTOM
|
Details
|
stirred overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was degassed for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was degassed once more for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
To the resulting solution was added diethyl ether (100 mL) and water (100 mL)
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Type
|
ADDITION
|
Details
|
The layers were thoroughly mixed
|
Type
|
CUSTOM
|
Details
|
then separated
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with additional diethyl ether (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure to a brown crude material (5.85 g, 49% desired, 2.87 actual product)
|
Type
|
CUSTOM
|
Details
|
The crude product was further purified through recrystallization in 10% EtOAc/hexanes
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed to 70° C.
|
Type
|
TEMPERATURE
|
Details
|
cooled slowly to room temperature
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)F)C1=NC=CC=N1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 35% |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.72 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |